3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chloromethylphenyl and a prop-2-enyl group attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to changes in the cell’s ability to divide and proliferate, which is particularly relevant in the context of cancer cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation . This can have downstream effects on tumor growth and development.
Result of Action
The compound’s action results in a significant reduction in cell proliferation . Most notably, it has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that it could have potential as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its lipophilicity suggests that it may be more effective in lipid-rich environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines and related heterocyclic compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the chloromethylphenyl and prop-2-enyl groups. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h3-5,7-8H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXYLTXGBMAKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322442 | |
Record name | 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872591-34-9 | |
Record name | 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.